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Compound of Interest

Compound Name: 2-Amino-4-methyl-5-acetylthiazole

Cat. No.: B183210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Amino-4-methyl-5-acetylthiazole (C₆H₈N₂OS, Molecular Weight: 156.21 g/mol ).

The information presented herein is crucial for the identification, characterization, and quality

control of this important heterocyclic compound, which serves as a valuable building block in

medicinal chemistry and drug discovery. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Amino-4-methyl-5-
acetylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Amino-4-methyl-5-acetylthiazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.17 br s 2H NH₂

2.35 s 3H -CH₃ (thiazole ring)

2.17 s 3H -C(O)CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 2-Amino-4-methyl-5-acetylthiazole

Chemical Shift (δ) ppm Assignment

189.3 C=O

169.2 C2 (C-NH₂)

159.7 C4 (C-CH₃)

111.1 C5 (C-C(O)CH₃)

17.4 -CH₃ (thiazole ring)

15.7 -C(O)CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-Amino-4-methyl-5-acetylthiazole
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Wavenumber (cm⁻¹) Intensity Assignment

3390, 3297, 3100 Strong, Broad N-H stretching (NH₂)

2958 Medium C-H stretching (aliphatic)

1644 Strong C=O stretching (acetyl group)

1625, 1600 Strong C=N stretching (thiazole ring)

1511 Strong C=C stretching (thiazole ring)

584 Medium S-C=N bending

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Amino-4-methyl-5-acetylthiazole

m/z Interpretation

156 [M]⁺ (Molecular Ion)

141 [M - CH₃]⁺

114 [M - C₂H₂O]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

Software: TopSpin 3.0.

Procedure:
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Sample Preparation: Approximately 5-10 mg of 2-Amino-4-methyl-5-acetylthiazole was

dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.

Instrument Setup: The NMR tube was placed in a sample spinner and inserted into the

magnet. The instrument was locked onto the deuterium signal of the solvent. Shimming was

performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A standard proton NMR experiment was performed. Key parameters

included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment was conducted. Key

parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024

scans.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.

Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

Software: OPUS.

Procedure:

Background Spectrum: A background spectrum of the clean, empty ATR crystal was

recorded to account for atmospheric and instrumental interferences.

Sample Analysis: A small amount of solid 2-Amino-4-methyl-5-acetylthiazole was placed

directly onto the ATR crystal. The pressure arm was engaged to ensure good contact

between the sample and the crystal.

Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum was baseline corrected and the peaks were

labeled.

Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A system

such as an Agilent LC/MSD Trap XCT is suitable.

Procedure:

Sample Preparation: A dilute solution of 2-Amino-4-methyl-5-acetylthiazole was prepared

in a volatile organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC):

Injection: 1 µL of the sample solution was injected into the GC inlet, which was maintained

at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

Separation: The vaporized sample was carried by an inert gas (e.g., helium) through a

capillary column (e.g., a 30 m HP-5ms column). The oven temperature was programmed

to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to

separate the components of the sample based on their boiling points and interactions with

the column's stationary phase.

Mass Spectrometry (MS):

Ionization: As the compound eluted from the GC column, it entered the ion source of the

mass spectrometer. Electron Ionization (EI) at 70 eV was used to fragment the molecule

into characteristic ions.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio

(m/z) by a quadrupole mass analyzer.

Detection: The abundance of each ion was measured by a detector, generating a mass

spectrum.

Visualization of Analytical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-methyl-5-acetylthiazole.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methyl-5-
acetylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183210#spectroscopic-data-nmr-ir-mass-of-2-amino-
4-methyl-5-acetylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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